REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[F:8][C:9]1[CH:10]=[C:11]([CH2:19][C:20]([O:22]C(C)(C)C)=[O:21])[CH:12]=[C:13]([F:18])[C:14]=1[N+:15]([O-:17])=[O:16]>C(Cl)Cl>[F:8][C:9]1[CH:10]=[C:11]([CH2:19][C:20]([OH:22])=[O:21])[CH:12]=[C:13]([F:18])[C:14]=1[N+:15]([O-:17])=[O:16]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
tert-butyl (3,5-difluoro-4-nitrophenyl)acetate
|
Quantity
|
83.33 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1[N+](=O)[O-])F)CC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
On completion of the addition
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to leave a sticky brown solid
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1[N+](=O)[O-])F)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.29 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |